molecular formula C24H38O3 B1206623 Androstenediol 3-tetrahydropyranyl ether CAS No. 5419-51-2

Androstenediol 3-tetrahydropyranyl ether

Cat. No.: B1206623
CAS No.: 5419-51-2
M. Wt: 374.6 g/mol
InChI Key: OEECLXWCHUIMAU-QDWRAYMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstenediol 3-tetrahydropyranyl ether is a synthetic derivative of androstenediol (ADIOL), a neuroactive steroid with demonstrated neuroprotective and remyelination-promoting properties. ADIOL itself has been shown to mitigate demyelination-induced axonopathy in rat models by modulating microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, thereby reducing axonal damage and promoting remyelination .

Properties

CAS No.

5419-51-2

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H38O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-22,25H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,21-,22?,23-,24-/m0/s1

InChI Key

OEECLXWCHUIMAU-QDWRAYMQSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C

Other CAS No.

5419-51-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Attributes
Compound Key Structural Features Primary Biological Effects
Androstenediol (ADIOL) 3β,17β-diol configuration Neuroprotection, remyelination, M2 microglial polarization
Androstenediol 3-tetrahydropyranyl ether ADIOL with 3β-tetrahydropyranyl ether group Hypothesized enhanced bioavailability/stability (extrapolated from structural analogy)
Androstenedione 3-keto,17-keto configuration Prohormone; transient testosterone elevation, aromatizes to estrogen
RAD-140 Non-steroidal tetrahydroquinoline derivative Selective androgen receptor modulator (SARM); anabolic effects
Tetradecyl Ether Long-chain alkyl ether Surfactant properties; unrelated to neurosteroid activity

Mechanistic and Pharmacological Differences

Table 2: Mechanistic and Pharmacological Profiles
Compound Mechanism of Action Key Research Findings
ADIOL Modulates microglial M1/M2 polarization; reduces TNF-α, IL-6 Reduces axonal spheroids by 50% in demyelination lesions; enhances NF+ axon density
Androstenedione Precursor to testosterone via 17β-HSD; aromatizes to estradiol Increases estrone/estradiol in 12-week studies; transient testosterone elevation
RAD-140 Binds androgen receptors with high selectivity Promotes muscle growth without significant estrogenic side effects
4-Andro Prohormone converting to testosterone Limited data in provided evidence; structurally distinct from ADIOL

Microglial Modulation and Axonal Protection

ADIOL uniquely promotes type 2 and 3 microglial activation (anti-inflammatory M2 phenotype), which correlates with reduced axonal spheroid density and improved myelin sheath integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Androstenediol 3-tetrahydropyranyl ether
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